molecular formula C11H12BrNO3S3 B2691118 5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]THIOPHENE-2-SULFONAMIDE CAS No. 1421441-96-4

5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]THIOPHENE-2-SULFONAMIDE

Cat. No.: B2691118
CAS No.: 1421441-96-4
M. Wt: 382.31
InChI Key: MZHNZBNWHHHHMN-UHFFFAOYSA-N
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Description

5-Bromo-N-[3-hydroxy-3-(thiophen-2-yl)propyl]thiophene-2-sulfonamide is a synthetic sulfonamide derivative designed for antimicrobial research and development. This compound features a brominated thiophene sulfonamide core linked to a secondary thiophene ring via a hydroxypropyl chain, a structure inspired by advanced scaffolds investigated for combating multidrug-resistant bacterial pathogens. Sulfonamide compounds, like this one, are known to act as competitive antagonists in the folic acid biosynthesis pathway in bacteria, inhibiting the conversion of 4-aminobenzoic acid (PABA) to folate, which exerts a bacteriostatic effect . Recent scientific investigations into closely related 5-bromo-N-alkylthiophene-2-sulfonamide analogs have demonstrated exceptional in vitro potency against challenging Gram-negative pathogens, including New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae sequence type 147 (ST147) . One such analog exhibited a remarkably low Minimum Inhibitory Concentration (MIC) of 0.39 µg/mL and a Minimum Bactericidal Concentration (MBC) of 0.78 µg/mL, indicating high potential efficacy . Furthermore, in-silico molecular docking studies suggest that these compounds can form stable interactions with bacterial protein targets through both hydrogen bonds and hydrophobic contacts . The structural motif of the thiophene ring is a significant bioisostere frequently employed in medicinal and agricultural chemistry to enhance physicochemical properties and biological activity, as evidenced by its presence in various commercial fungicides and pharmaceutical agents . The specific substitution pattern in this compound, including the bromine atom and the hydroxypropyl-thiophene side chain, is intended to optimize its drug-likeness, target affinity, and pharmacokinetic profile for research purposes. This chemical is provided exclusively for non-clinical, in vitro research applications, such as investigating novel mechanisms of action against antibiotic-resistant bacteria, exploring structure-activity relationships (SAR) in sulfonamide chemistry, and as a synthetic intermediate for the development of new therapeutic or agrochemical candidates. Researchers are advised to consult the relevant safety data sheet (SDS) prior to use. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-bromo-N-(3-hydroxy-3-thiophen-2-ylpropyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3S3/c12-10-3-4-11(18-10)19(15,16)13-6-5-8(14)9-2-1-7-17-9/h1-4,7-8,13-14H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHNZBNWHHHHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNS(=O)(=O)C2=CC=C(S2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]THIOPHENE-2-SULFONAMIDE typically involves multiple steps, including the formation of the thiophene ring, bromination, and sulfonamide formation. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Applications

Numerous studies have investigated the antimicrobial properties of sulfonamide derivatives, including those with thiophene structures. The following table summarizes key findings related to the antimicrobial efficacy of compounds similar to 5-Bromo-N-[3-Hydroxy-3-(Thiophen-2-Yl)Propyl]Thiohene-2-Sulfonamide :

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)Reference
Compound AStaphylococcus aureus4 μg/mL
Compound BEscherichia coli10 μg/mL
Compound CPseudomonas aeruginosa16 μg/mL
Compound DBacillus subtilis10 μg/mL

The sulfonamide group is known for its antibacterial activity, and modifications to the thiophene structure can enhance this effect. Studies indicate that compounds with electron-withdrawing groups, such as bromine, improve antibacterial potency against various pathogens.

Antiviral Properties

Research has also highlighted the potential antiviral applications of thiophene-containing compounds. For instance, certain derivatives have shown efficacy against viral enzymes, making them promising candidates for antiviral drug development:

  • Inhibition of Viral Enzymes : Compounds similar to 5-Bromo-N-[3-Hydroxy-3-(Thiophen-2-Yl)Propyl]Thiohene-2-Sulfonamide have been evaluated for their ability to inhibit viral replication processes, particularly in the context of Hepatitis C Virus (HCV) and other RNA viruses. The structure-activity relationship (SAR) studies suggest that modifications can lead to increased potency against these viruses .

Cancer Therapeutics

The compound’s unique structure positions it as a candidate for cancer treatment. Sulfonamides have been associated with anti-proliferative effects in various cancer cell lines:

  • Mechanism of Action : The mechanism involves the inhibition of specific kinases involved in cancer cell proliferation. Research indicates that compounds with thiophene moieties can selectively inhibit pathways critical for tumor growth .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfonamide derivatives demonstrated that modifications to the thiophene ring significantly enhanced antibacterial activity against resistant strains of bacteria. The most effective compound exhibited an MIC value significantly lower than existing antibiotics, suggesting a potential alternative treatment option .

Case Study 2: Antiviral Activity

In vitro studies on related compounds showed promising results against HCV NS5B polymerase, indicating that structural analogs could serve as lead compounds in antiviral drug development. The presence of the thiophene ring was critical for maintaining potency against viral targets .

Mechanism of Action

The mechanism of action of 5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]THIOPHENE-2-SULFONAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene and Sulfonamide Moieties

Compound 2w (from ): 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide shares a brominated heterocycle (pyrazole instead of thiophene) and a sulfonamide group. However, its naphthalene and pyridine substituents increase hydrophobicity and molecular weight (~650 g/mol inferred), contrasting with the target compound’s thiophene-based simplicity (~400 g/mol inferred).

Impurity a (from ): 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol lacks the sulfonamide and bromine groups but retains the hydroxypropyl-thiophene motif. This impurity’s simpler structure (molecular weight ~225 g/mol) highlights the target compound’s complexity and suggests metabolic pathways or synthetic intermediates involving reductive amination or hydroxylation .

Compound e (from ): (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate includes a sulfonate ester instead of a sulfonamide. The sulfonate group increases polarity but reduces nucleophilicity compared to the sulfonamide in the target compound. The tetrahydronaphthalene system may enhance aromatic stacking interactions absent in the target compound .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Features Molecular Weight (g/mol)* Solubility (Inferred)
Target Compound Bromo-thiophene, sulfonamide, hydroxypropyl-thiophene ~400 Moderate (polar sulfonamide)
Compound 2w Bromo-pyrazole, naphthalene sulfonamide, chloropyridine ~650 Low (hydrophobic naphthalene)
Impurity a Hydroxypropyl-thiophene, methylamine ~225 High (hydroxyl group)
Compound e Sulfonate ester, tetrahydronaphthalene, thiophen-ethylamine ~450 Moderate (sulfonate ester)

*Molecular weights estimated based on structural formulas.

Research Findings and Limitations

  • Reactivity: The bromine atom in the target compound may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in non-halogenated analogs like Impurity a .
  • Computational Modeling : Density-functional theory (DFT) methods () could predict the target compound’s electronic properties, but experimental validation is needed to confirm reactivity and stability .
  • Pharmacological Gaps: While sulfonamides are known for carbonic anhydrase inhibition, the thiophene-hydroxypropyl moiety’s role remains unexplored. Comparative studies with Compound 2w’s pyrazole-naphthalene system could clarify bioactivity trends .

Biological Activity

5-Bromo-N-[3-hydroxy-3-(thiophen-2-yl)propyl]thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological mechanisms, and specific activities of this compound, supported by data tables and case studies.

1. Chemical Structure and Synthesis

The compound belongs to the class of thiophene derivatives, characterized by a five-membered aromatic ring containing sulfur. Its molecular formula is C11H12BrNO3SC_{11}H_{12}BrNO_3S with a molecular weight of approximately 382.3 g/mol. The synthesis typically involves several steps:

  • Formation of the Thiophene Ring : Utilizing methods such as the Gewald reaction.
  • Bromination : The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS).
  • Sulfonamide Formation : Reaction with a sulfonamide precursor leads to the final product.

These synthetic routes are crucial for obtaining the compound in high purity and yield, which is essential for biological testing .

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The sulfonamide group can mimic natural substrates, leading to competitive inhibition of enzymes involved in critical biological pathways. Additionally, the bromine atom and thiophene ring enhance the binding affinity to these targets, potentially modulating enzyme activity and cellular signaling pathways .

3.1 Antimicrobial Activity

Research has demonstrated that thiophene derivatives exhibit significant antimicrobial properties against a range of pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Inhibition Zone Diameter (mm)
E. faecalis40 µg/mL29
P. aeruginosa50 µg/mL24
S. typhi40 µg/mL30
K. pneumoniae50 µg/mL19

The compound has shown comparable efficacy to standard antibiotics such as ceftriaxone, indicating its potential as a therapeutic agent in treating bacterial infections .

3.2 Anticancer Activity

In vitro studies have indicated promising anticancer properties:

  • Cell Lines Tested : Pancreatic, prostate, breast cancer.
  • IC50 Values : Ranged from 7 to 20 µM, with some derivatives showing IC50 values as low as 1.50 µM against human leukemia cell lines.

These findings suggest that the compound may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and angiogenesis .

4.1 Study on Antimicrobial Efficacy

A study evaluated the antimicrobial effectiveness of various thiophene derivatives, including our compound, against clinical isolates of Staphylococcus aureus. Results indicated that:

  • The compound significantly inhibited biofilm formation.
  • It showed synergistic effects when combined with Ciprofloxacin, reducing the MIC values for both agents.

This study highlights the potential of thiophene derivatives in overcoming antibiotic resistance .

4.2 Study on Anticancer Mechanisms

Another investigation focused on the effects of thiophene derivatives on MCF-7 breast cancer cells:

  • Treated cells exhibited significant alterations in cell morphology and viability.
  • An increase in lactate dehydrogenase (LDH) activity suggested necrotic cell death.

The study concluded that these compounds could induce apoptosis in cancer cells, making them candidates for further development as anticancer drugs .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 5-bromo-N-[3-hydroxy-3-(thiophen-2-yl)propyl]thiophene-2-sulfonamide?

  • Answer : The compound can be synthesized via sulfonamide coupling reactions. A typical approach involves reacting 5-bromothiophene-2-sulfonyl chloride with 3-hydroxy-3-(thiophen-2-yl)propylamine under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. This method is analogous to sulfonamide derivatization strategies described for structurally similar compounds .

Q. What spectroscopic methods are essential for characterizing this compound?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the presence of the thiophene rings, sulfonamide linkage, and hydroxyl group. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies functional groups like -OH and sulfonamide S=O stretches. High-resolution MS is recommended for precise molecular formula confirmation .

Q. How can researchers assess the compound's stability under experimental conditions?

  • Answer : Stability studies should include thermal gravimetric analysis (TGA) to assess decomposition temperatures and accelerated stability testing (e.g., exposure to light, humidity). The hydroxyl group may introduce sensitivity to oxidation, requiring inert atmospheres during storage .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonamide coupling step?

  • Answer : Yield optimization involves:

  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity.
  • Temperature control : Reactions at 0–5°C minimize side reactions.
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves unreacted starting materials .

Q. What computational methods are suitable for modeling this compound's interactions with biological targets?

  • Answer : Density functional theory (DFT) can predict electronic properties (e.g., charge distribution on bromine and sulfonamide groups). Molecular docking (AutoDock Vina, Schrödinger Suite) models binding to enzymes or receptors. Hybrid functionals (e.g., B3LYP) with dispersion corrections improve accuracy for non-covalent interactions .

Q. How can discrepancies in biological activity data (e.g., IC₅₀ values) be resolved?

  • Answer : Discrepancies may arise from impurities or assay conditions. Mitigation strategies include:

  • Repurification : HPLC to ≥95% purity.
  • Assay standardization : Use positive controls (e.g., known enzyme inhibitors) and replicate experiments across cell lines.
  • Structural analogs : Compare activity with derivatives lacking bromine or sulfonamide groups to isolate pharmacophores .

Q. What experimental designs are recommended for studying its potential as an enzyme inhibitor?

  • Answer :

  • Kinetic assays : Measure inhibition constants (Kᵢ) via fluorometric or colorimetric substrates.
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding modes.
  • Selectivity profiling : Test against related enzymes (e.g., other sulfonamide-binding proteins) to assess specificity .

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